molecular formula C17H17N5O7 B5145768 2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol

2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol

Cat. No.: B5145768
M. Wt: 403.3 g/mol
InChI Key: VFOQDVJQMIRTCX-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindol-5-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: an indole derivative and a nitrophenol derivative The indole derivative, 2,3,3-trimethylindol-5-amine, is known for its applications in organic synthesis and as a building block for various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trimethylindol-5-amine typically involves the reaction of indole derivatives with methylating agents under controlled conditions. One common method involves the use of p-toluenesulfonic acid in toluene, which yields the desired indole product . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete methylation.

For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the primary method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of the trinitrophenol compound .

Industrial Production Methods

Industrial production of 2,3,3-trimethylindol-5-amine involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The process is optimized for high yield and minimal by-products.

The industrial production of 2,4,6-trinitrophenol involves continuous nitration processes with stringent safety measures due to the explosive nature of the compound. The process is carefully monitored to prevent any uncontrolled reactions.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylindol-5-amine undergoes various chemical reactions, including:

2,4,6-Trinitrophenol primarily undergoes:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3-Trimethylindol-5-amine is used in:

2,4,6-Trinitrophenol is used in:

Mechanism of Action

The mechanism of action for 2,3,3-trimethylindol-5-amine involves its ability to participate in electrophilic substitution reactions due to the electron-rich indole ring. This allows it to act as a nucleophile in various chemical reactions .

2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can undergo redox reactions and interact with various molecular targets. The compound’s explosive nature is due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

Properties

IUPAC Name

2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOQDVJQMIRTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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